ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate, which accurately reflects its structural organization. The compound belongs to the broader class of substituted pyrazoles, specifically categorized as an aminopyrazole carboxylate derivative. The nomenclature follows standard IUPAC conventions where the pyrazole ring serves as the parent structure, with substituents numbered according to the nitrogen atom positions within the five-membered ring.
The systematic classification places this compound within several overlapping chemical categories. As a pyrazole derivative, it belongs to the azole family of heterocyclic compounds, characterized by the presence of nitrogen atoms within the ring structure. The amino substitution at position 5 classifies it as a 5-aminopyrazole, while the carboxylate ester functionality at position 4 designates it as a pyrazole-4-carboxylate. The 4-chlorobenzyl substituent at the N1 position introduces aromatic character and halogen functionality, creating a compound with mixed electronic properties.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₄ClN₃O₂, with a corresponding molecular weight of 279.72 g/mol. This composition reflects the presence of 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight places this compound in the mid-range category for small organic molecules, making it suitable for various pharmaceutical applications while maintaining favorable physicochemical properties.
The structural formula can be represented by the SMILES notation NC1=C(C=NN1CC=1C=CC(=CC1)Cl)C(=O)OCC, which encodes the complete connectivity of the molecule. The InChI (International Chemical Identifier) string provides an unambiguous representation: InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3. This systematic identification ensures precise communication of the compound's structure across different chemical databases and research publications.
Crystallographic Data and X-Ray Diffraction Studies
While specific crystallographic data for this compound is limited in the available literature, related studies on similar pyrazole derivatives provide valuable insights into the structural characteristics of this compound class. Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates has revealed important structural features that can be extrapolated to the pyrazole analog. These studies demonstrate that compounds with similar substitution patterns exhibit specific intermolecular hydrogen bonding patterns and crystal packing arrangements.
Crystallographic investigations of related compounds have shown that the amino group at position 5 typically participates in intramolecular hydrogen bonding with the carbonyl oxygen of the ester group, creating a stabilized conformation. This interaction constrains the ester moiety to be approximately coplanar with the heterocyclic ring, as evidenced by torsion angle measurements in analogous structures. The dihedral angles between the heterocyclic ring and the aromatic substituents vary significantly depending on the specific substitution pattern, with values ranging from 40° to 57° in related imidazole compounds.
The crystal packing of aminopyrazole carboxylates is typically dominated by N-H⋯O and N-H⋯N hydrogen bonds, which link molecules into extended one-dimensional, two-dimensional, or three-dimensional networks. The presence of the 4-chlorobenzyl group introduces additional weak C-H⋯π(arene) interactions and potential halogen bonding effects, which can significantly influence the overall crystal structure and stability.
Tautomeric Behavior and Conformational Isomerism
Pyrazole derivatives are well-known for their tautomeric behavior, which significantly influences their chemical reactivity and biological activity. The tautomerism in pyrazoles primarily involves the migration of a hydrogen atom between the two nitrogen atoms in the ring, leading to prototropic annular tautomerism. However, in the case of this compound, the presence of the bulky 4-chlorobenzyl substituent at the N1 position effectively prevents tautomeric exchange by blocking the alternative substitution site.
Theoretical studies on substituted pyrazoles have demonstrated that electron-donating groups, such as the amino group present at position 5, tend to favor specific tautomeric forms through stabilization of the π-electron system. The combination of the electron-donating amino group and the electron-withdrawing ester functionality creates an interesting electronic environment that influences the overall stability and reactivity of the molecule.
The conformational behavior of this compound is primarily determined by the rotation around the C-N bond connecting the pyrazole ring to the 4-chlorobenzyl group, and the conformation of the ethyl ester side chain. The amino group at position 5 can adopt different orientations relative to the ester carbonyl, leading to variations in intramolecular hydrogen bonding patterns. These conformational preferences are influenced by both steric and electronic factors, including the bulkiness of the chlorobenzyl substituent and the electronic effects of the chlorine atom.
Nuclear magnetic resonance (NMR) studies of related pyrazole derivatives have shown that dynamic behavior can be observed in solution, particularly at elevated temperatures. The exchange rates between different conformers depend on the solvent environment, temperature, and the specific electronic properties of the substituents. In solid-state studies, typically one predominant conformer is observed, stabilized by the crystal packing forces and intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYQNIGQHYSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165179 | |
| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137278-71-8 | |
| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137278-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The pyrazole core is typically constructed via cyclocondensation between 4-chlorobenzylhydrazine and β-keto esters such as ethyl 3-oxobutanoate. This reaction proceeds through hydrazone intermediate formation, followed by intramolecular cyclization to yield the pyrazole ring. The amino group at position 5 is introduced via in situ reduction or through the use of pre-functionalized starting materials.
Key Reaction Conditions :
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Solvent : Ethanol or methanol (polar protic solvents enhance proton transfer).
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Temperature : Reflux (70–80°C) for 6–12 hours.
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Catalyst : Acetic acid (10–15 mol%) to accelerate cyclization.
Yield Optimization and By-Product Management
Yields for this route range from 65% to 78%, depending on the purity of the hydrazine derivative and reaction stoichiometry. Common by-products include uncyclized hydrazones and dimerized pyrazole derivatives. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1 v/v) or recrystallization in ethanol improves product purity to >95%.
Table 1: Cyclocondensation Parameters and Outcomes
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Hydrazine Purity | ≥98% | +15% yield |
| Solvent Polarity Index | 5.2–6.0 (ethanol) | Optimal |
| Reaction Time | 8–10 hours | Maximizes cyclization |
| Post-Reaction pH | Neutral (7.0–7.5) | Reduces hydrolysis |
Alkylation of Pre-Formed Pyrazole Esters
N-Alkylation of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate
A two-step approach involves synthesizing ethyl 5-amino-1H-pyrazole-4-carboxylate followed by alkylation at the pyrazole nitrogen. The alkylation step employs 4-chlorobenzyl bromide and a strong base (e.g., cesium carbonate) in dimethylformamide (DMF).
Procedure :
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Base Activation : Cs₂CO₃ (2.5 equiv) deprotonates the pyrazole NH group.
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Alkylation : 4-Chlorobenzyl bromide (1.2 equiv) is added at 110°C for 16 hours.
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Workup : Acidification with acetic acid (pH 4–5) precipitates the product.
Regioselectivity and Competing Reactions
The reaction exhibits high regioselectivity for N1-alkylation due to steric and electronic factors. Competing O-alkylation of the ester moiety is suppressed by using bulky bases like Cs₂CO₃.
Table 2: Alkylation Reaction Optimization
| Condition | Optimal Value | Effect on Regioselectivity |
|---|---|---|
| Base | Cs₂CO₃ | 99% N1-selectivity |
| Solvent | DMF | Enhances solubility |
| Temperature | 110°C | Accelerates kinetics |
| Molar Ratio (Base:Substrate) | 2.5:1 | Prevents over-alkylation |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from hours to minutes. A tubular reactor system with the following parameters achieves 89% yield:
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Residence Time : 12 minutes.
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Pressure : 15 bar.
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Catalyst : Immobilized lipase for by-product suppression.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill (stainless steel jars, 500 rpm) reduces waste:
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Reagents : 4-Chlorobenzylhydrazine and ethyl 3-oxobutanoate (1:1 molar ratio).
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Additive : SiO₂ (5 wt%) as a grinding auxiliary.
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR : Key signals include δ 1.25 ppm (ethyl CH₃), δ 4.20 ppm (ester CH₂), and δ 5.35 ppm (benzyl CH₂).
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HPLC-MS : Retention time 8.2 min (C18 column, acetonitrile/water), m/z 279.1 [M+H]⁺.
Stability Under Process Conditions
Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–78 | 95–98 | Moderate (batch) |
| Alkylation | 85–92 | 99 | High (continuous) |
| Mechanochemical | 72 | 98 | Low (R&D scale) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below, ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is analyzed alongside six structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations in the Aromatic Group
2.1.1. Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₂H₁₂BrN₃O₂
- Molecular Weight : 310.15 g/mol
- Key Differences : The bromine atom at the para position increases molecular weight and polarizability compared to chlorine. Bromine’s larger atomic radius may enhance steric effects in binding interactions.
- Applications: No specific biological data reported, but brominated analogs are often explored for enhanced halogen bonding in drug design .
2.1.2. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₂H₁₂FN₃O₂
- Molecular Weight : 249.24 g/mol
- Key Differences : Fluorine’s electronegativity and small size improve metabolic stability and membrane permeability. The compound has a melting point of 153–154°C , lower than the chlorobenzyl analog, likely due to reduced intermolecular halogen interactions .
- Applications : Fluorinated pyrazoles are common in antimicrobial and CNS-targeted therapies .
2.1.3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₂H₁₁ClN₄O₄
- Molecular Weight : 310.70 g/mol
- Crystallographic studies reveal a 53.58° dihedral angle between the pyrazole and phenyl rings, impacting molecular packing .
- Applications : Nitro-substituted pyrazoles are investigated for antibacterial and herbicidal activities .
Substituent Variations in the Alkyl/Ester Group
2.2.1. Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₄H₁₆ClN₃O₃
- Molecular Weight : 325.75 g/mol
- Key Differences : A hydroxyethyl linker introduces hydrogen-bonding capacity and flexibility. The compound melts at 168–169°C , higher than the chlorobenzyl analog, likely due to additional hydroxyl-mediated crystal lattice interactions .
2.2.2. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 309.34 g/mol
- Key Differences : The sulfonyl group enhances acidity (pKa ~1–2) and solubility in polar solvents. Structural data shows planar geometry around the sulfonyl moiety, favoring π-stacking interactions .
- Applications : Sulfonamide derivatives are prevalent in enzyme inhibition and antiviral research .
Positional Isomerism in the Carboxylate Group
2.3.1. Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₃H₁₄FN₃O₂
- Molecular Weight : 279.27 g/mol
- Key Differences : The carboxylate group at position 3 (vs. 4) alters electronic distribution and dipole moments. This positional shift may affect binding affinity in target proteins .
Comparative Data Table
Biological Activity
Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate (CAS Number: 137278-71-8) is a synthetic organic compound belonging to the pyrazole class, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClN4O2. The presence of the 4-chlorobenzyl group enhances its reactivity and biological profile. The compound is synthesized through the reaction of 4-chlorobenzylamine with ethyl 3-oxobutanoate in the presence of hydrazine hydrate, typically under reflux conditions in a suitable solvent such as ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate interaction and catalytic activity. Additionally, it may modulate signal transduction pathways through receptor interactions, influencing various cellular responses .
Anti-Cancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Moderate |
| SF-268 | 12.50 | Moderate |
| NCI-H460 | 42.30 | Moderate |
These values indicate that the compound exhibits varying degrees of inhibitory effects on cell growth, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-Inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. Studies have demonstrated that certain pyrazole compounds exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Comparative Studies
This compound can be compared with other similar compounds in terms of biological activity:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole | Varies | Potential anticancer agent |
| Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole | Varies | Anticancer and anti-inflammatory |
| Ethyl 5-amino-1-(4-bromobenzyl)-1H-pyrazole | Varies | Anticancer activity |
The variations in activity among these compounds can be attributed to the different substituents on the benzyl group, which influence their pharmacological profiles .
Case Studies
Several case studies have explored the application of pyrazole derivatives in cancer therapy:
- Study on MCF7 Cell Line : this compound was tested against the MCF7 breast cancer cell line, demonstrating an IC50 value of 3.79 µM, indicating significant cytotoxicity.
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, supporting their potential as effective anticancer agents.
- Mechanistic Studies : Further research has indicated that these compounds may induce apoptosis in cancer cells through activation of intrinsic pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
